4-(Ethylsulfanyl)-7-methyl-2-benzofuran-1,3-dione
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Overview
Description
4-(Ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethylsulfanyl group at the 4-position and a methyl group at the 7-position of the benzofuran ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable benzofuran derivative with ethylthiol in the presence of a base like sodium hydride can yield the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 4-(ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding benzofuran derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzofuran.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-(Ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s binding affinity and specificity, while the benzofuran core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-(Ethylsulfanyl)-7-ethyl-1,3-dihydro-2-benzofuran-1,3-dione: Similar structure but with an additional ethyl group at the 7-position.
Uniqueness
4-(Ethylsulfanyl)-7-methyl-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the specific combination of the ethylsulfanyl and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in designing molecules with tailored biological activities or material properties.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
4-ethylsulfanyl-7-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O3S/c1-3-15-7-5-4-6(2)8-9(7)11(13)14-10(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
JIJWAERRNISYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C(=C(C=C1)C)C(=O)OC2=O |
Origin of Product |
United States |
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